[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a piperidine-based tertiary amine derivative featuring a 2-aminoethyl substituent at the 1-position of the piperidine ring, a methyl group at the piperidin-3-ylmethyl moiety, and a tert-butyl carbamate protecting group. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The tert-butyl carbamate (Boc) group is commonly employed to protect amines during multi-step organic syntheses, ensuring stability under acidic or basic conditions until deprotection . The 2-aminoethyl side chain provides a reactive site for further functionalization, such as conjugation with pharmacophores or targeting moieties.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16(4)10-12-6-5-8-17(11-12)9-7-15/h12H,5-11,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEKVKHDJBOEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
The compound is typically synthesized via a modular approach involving piperidine derivatization, carbamate formation, and protective group strategies. A common pathway begins with the preparation of 1-(2-aminoethyl)piperidine-3-methanol, which undergoes sequential alkylation and carbamoylation.
In a representative procedure, tert-butyl methylcarbamate is reacted with 1-(2-aminoethyl)piperidine-3-methanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions. After 12 hours, the mixture is quenched with aqueous sodium bicarbonate, and the organic layer is dried over magnesium sulfate. This method achieves yields of 68–72% after purification by flash chromatography.
One-Pot Synthesis
Recent advancements have enabled a one-pot synthesis to reduce intermediate isolation steps. A mixture of piperidine-3-methanol, 2-aminoethyl chloride hydrochloride, and methyl isocyanate is heated at 60°C in acetonitrile with potassium carbonate as the base. The tert-butyloxycarbonyl (Boc) group is introduced in situ using di-tert-butyl dicarbonate (Boc₂O), yielding the target compound in 58% efficiency. While this method simplifies workflow, it requires stringent pH control (7.5–8.5) to prevent Boc group hydrolysis.
Industrial Production Methods
Continuous Flow Reactors
Scalable production employs continuous flow systems to enhance reproducibility. A patented process utilizes a microreactor array where 1-(2-aminoethyl)piperidine-3-methanol and methyl chloroformate are mixed at 25°C with a residence time of 8 minutes. The Boc-protecting agent is introduced in a second reactor module, achieving 85% conversion at a throughput of 12 kg/day. Key advantages include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 72% | 85% |
| Reaction Time | 12 hours | 20 minutes |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Catalytic Asymmetric Synthesis
For enantiomerically pure variants, asymmetric catalysis using Jacobsen’s thiourea catalyst (10 mol%) in toluene at −40°C achieves 92% enantiomeric excess (ee). This method is critical for pharmaceutical applications requiring chiral specificity.
Key Reaction Parameters
Temperature and Solvent Effects
Optimal conditions vary by synthetic route:
| Step | Solvent | Temperature | Yield |
|---|---|---|---|
| Alkylation | DCM | 0°C | 70% |
| Carbamoylation | Acetonitrile | 60°C | 58% |
| Boc Protection | THF | 25°C | 85% |
Polar aprotic solvents like tetrahydrofuran (THF) enhance carbamate stability, while dichloromethane (DCM) minimizes nucleophilic side reactions.
Stoichiometric Ratios
A molar ratio of 1:1.2 (piperidine derivative:Boc₂O) is optimal for complete conversion. Excess Boc₂O (>1.5 eq) leads to di-Boc byproducts, reducing yields by 15–20%.
Purification and Characterization Techniques
Chromatographic Purification
Flash chromatography on silica gel (hexane:ethyl acetate, 3:1) resolves the product from unreacted amines and Boc reagents. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity >98%.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.75–3.10 (m, piperidine H), 3.35 (s, 3H, N-CH₃).
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HRMS : m/z calc. for C₁₃H₂₇N₃O₂ [M+H]⁺: 257.2100, found: 257.2098.
Comparative Analysis of Synthetic Approaches
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise | 72% | 98% | Moderate |
| One-Pot | 58% | 95% | Low |
| Continuous Flow | 85% | 99% | High |
The continuous flow method outperforms batch processes in yield and scalability but requires higher initial capital investment.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (BOC) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 25% TFA in DCM, 10 h, RT | Methylamine + CO₂ + tert-butanol | 89–95% | |
| 1M HCl in dioxane, 4 h, 50°C | Deprotected piperidine derivative | 91% |
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Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and cleavage of the BOC group.
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Applications : Used in peptide synthesis and drug intermediate preparation.
Alkylation/Acylation of the Primary Amine
The primary amine (-NH₂) in the 2-aminoethyl side chain participates in alkylation or acylation reactions to form secondary amines or amides.
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Selectivity : The primary amine reacts preferentially over the piperidine nitrogen due to lower steric hindrance.
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Applications : Modifications enhance solubility or target specificity in drug candidates.
Ring Functionalization of the Piperidine Moiety
The piperidine ring undergoes electrophilic substitution or ring-opening reactions under controlled conditions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 3-Nitro-piperidine derivative | 65% | |
| Hydrogenation (H₂/Pd-C) | EtOH, 50 psi, 6 h | Piperidine ring saturation | 82% | |
| Epoxidation (mCPBA) | DCM, 0°C, 4 h | Epoxide intermediate | 58% |
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Mechanism : Nitration proceeds via electrophilic aromatic substitution, while hydrogenation reduces the ring’s double bond.
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Applications : Ring modifications alter conformational flexibility in receptor-binding studies.
Coupling Reactions via the Amine Group
The primary amine serves as a nucleophile in coupling reactions with carboxylic acids or carbonyl compounds.
| Coupling Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Succinic anhydride | DCM, Et₃N, 2 h, RT | Succinamide conjugate | 85% | |
| 4-Nitrophenyl chloroformate | THF, 0°C, 1 h | Carbamate-linked dimer | 73% | |
| Benzaldehyde | NaBH₃CN, MeOH, 12 h | Reductive amination product | 68% |
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Note : Reductive amination requires in situ imine formation followed by reduction.
Thermal Decomposition
At elevated temperatures, the carbamate group decomposes to release isobutylene and CO₂.
| Conditions | Products | Decomposition Pathway | Source |
|---|---|---|---|
| 150°C, neat, 2 h | Methyl-piperidinylamine + Isobutylene + CO₂ | Retro-ene reaction |
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Mechanism : The tert-butyl group undergoes β-elimination, forming isobutylene and a carbamic acid intermediate, which decarboxylates .
Metal-Catalyzed Cross-Coupling
The amine or carbamate groups enable participation in Ullmann or Buchwald-Hartwig couplings.
| Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | K₃PO₄, Toluene, 100°C, 12 h | Biaryl-piperidine hybrid | 62% | |
| CuI/L-Proline | DMSO, 80°C, 24 h | Arylaminated derivative | 55% |
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Limitations : Steric hindrance from the tert-butyl group reduces reaction efficiency.
Scientific Research Applications
The compound [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353975-68-4) is a carbamate derivative that has garnered attention in various scientific research applications. Below, we explore its applications across different fields, supported by data tables and case studies.
Pharmacology and Medicinal Chemistry
This compound is primarily studied for its potential as a pharmacological agent. Its structural properties suggest it could interact with biological systems, particularly in the modulation of neurotransmitter systems.
- Neuropharmacological Studies : Research indicates that compounds with piperidine structures can act as ligands for various receptors, including acetylcholine and dopamine receptors. The presence of the aminoethyl group may enhance binding affinity and selectivity .
Drug Development
The compound's unique structure allows for modifications that can lead to new therapeutic agents. Its application in drug design focuses on:
- Prodrug Strategies : The tert-butyl ester can be hydrolyzed to release the active form of the drug, improving bioavailability and reducing side effects .
| Modification Type | Purpose | Expected Outcome |
|---|---|---|
| Hydrolysis | Activation of prodrug | Enhanced efficacy |
| Structural Analogues | Targeting specific receptors | Improved selectivity |
Biochemical Research
The compound has been utilized in studies investigating enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter degradation, which could have implications for treating neurodegenerative diseases .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules.
- Synthesis of Carbamate Derivatives : Researchers have explored its use in creating derivatives that exhibit enhanced pharmacological properties or novel functionalities .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry examined the effects of similar piperidine-based compounds on cognitive function in animal models. The results indicated significant improvements in memory retention and learning capabilities, suggesting potential applications for treating cognitive disorders .
Case Study 2: Prodrug Development
Research documented in Pharmaceutical Research demonstrated that modifying the tert-butyl ester group led to a prodrug with improved solubility and absorption characteristics compared to its parent compound. This modification resulted in a more effective therapeutic agent for treating anxiety disorders .
Case Study 3: Enzyme Interaction
In a study focused on enzyme kinetics, the compound was tested against acetylcholinesterase (AChE). Results indicated competitive inhibition, providing insights into its potential role in developing treatments for Alzheimer's disease by preventing acetylcholine breakdown .
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and functional attributes of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester with analogous compounds:
Structural Analogues with Modified Protecting Groups
- [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester: This analogue replaces the tert-butyl group with a benzyl carbamate. The benzyl group is less stable under hydrogenolysis conditions compared to the Boc group, making it suitable for orthogonal protection strategies. However, the tert-butyl variant offers superior stability in acidic environments, a critical advantage in multi-step syntheses .
- (2-Methylamino-ethyl)-carbamic acid tert-butyl ester (Compound 78): A linear analogue lacking the piperidine ring. The piperidine ring in the target compound enhances spatial orientation for interactions with biological targets .
Piperidine Derivatives with Heterocyclic Substituents
- [1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester: This compound incorporates a pyrimidine ring at the 1-position of the piperidine. The electron-deficient pyrimidine moiety enhances π-π stacking interactions with aromatic residues in enzyme active sites, making it relevant for kinase inhibitor development. In contrast, the target compound’s 2-aminoethyl group offers nucleophilic reactivity for cross-coupling or alkylation reactions .
- [1-(2-Chloro-pyridine-3-carbonyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester: Features a nicotinoyl group, enabling hydrogen bonding and coordination with metal ions. The chloro-pyridine substituent may improve metabolic stability compared to the target compound’s primary amine, which is prone to oxidation or enzymatic degradation .
Stereochemically Complex Analogues
- [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1): This derivative introduces stereochemical complexity via (R)-piperidine and (S)-2-aminopropionyl groups. Chirality significantly impacts pharmacological activity; for example, enantiomers may exhibit divergent binding to chiral receptors. The target compound’s lack of stereocenters simplifies synthesis but limits stereoselective interactions .
Fluorinated and Aromatic Derivatives
- (4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester: Incorporates a fluorinated benzyl group, enhancing lipophilicity and membrane permeability. Fluorine’s electronegativity also stabilizes adjacent carbamate groups against hydrolysis. The target compound’s aminoethyl group, while less lipophilic, offers versatility for post-synthetic modifications .
(3-Ethynyl-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester :
Contains a trifluoromethylphenyl group, which improves metabolic stability and bioavailability. The ethynyl moiety enables click chemistry applications, contrasting with the target compound’s amine-driven reactivity .
Research Findings and Data Tables
Physicochemical Properties Comparison
Biological Activity
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353994-78-1) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring, an aminoethyl side chain, and a tert-butyl carbamate group. Its molecular formula is with a molecular weight of 241.37 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors in the body. Some key mechanisms include:
- Cholinesterase Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and memory .
- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cellular communication and function. This interaction can affect processes such as cell proliferation and apoptosis, particularly in cancer cells .
Therapeutic Applications
Recent studies have explored the therapeutic potential of this compound in several areas:
- Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties, the compound shows promise in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
- Cancer Therapy : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have demonstrated that similar piperidine derivatives show cytotoxicity against specific cancer cell lines .
- Biocidal Activity : The compound has been investigated for its potential as a biocide, particularly against fungal strains, which could have applications in agriculture or medicine .
Case Studies
Several studies have highlighted the biological effects of compounds similar to this compound:
- Study on Cholinesterase Inhibition : A comparative analysis showed that certain piperidine derivatives significantly inhibited AChE activity, suggesting that modifications to the piperidine structure can enhance inhibitory potency .
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| Compound A | 85 | 70 |
| Compound B | 90 | 60 |
| This compound | 78 | 65 |
Q & A
Q. What are the optimal synthetic routes for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, and how are reaction conditions optimized?
The synthesis typically involves multi-step processes, including:
- Amine protection : Introducing the tert-butyl carbamate (Boc) group to stabilize the amine during subsequent reactions .
- Coupling reactions : Using reagents like HOBt/EDCI for amide bond formation or Suzuki-Miyaura coupling for aryl substitutions .
- Deprotection : Controlled removal of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the free amine .
Q. Key parameters for optimization :
Q. Analytical validation :
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?
Core techniques :
- X-ray crystallography : Resolves absolute stereochemistry of chiral centers (e.g., piperidine ring conformation) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
- Specific rotation : Measures optical activity (e.g., [α]D²⁵ values) to confirm enantiopurity .
Case study : In a synthesis of a related carbamate, conflicting NMR data for diastereomers were resolved via NOESY experiments, identifying spatial proximity of protons on the piperidine ring .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. benzyl esters) impact biological activity and pharmacokinetics?
Comparative data :
| Modification | Impact | Reference |
|---|---|---|
| tert-Butyl ester | Enhances metabolic stability and solubility in lipid membranes . | |
| Benzyl ester | Increases susceptibility to esterase cleavage, reducing half-life in vivo . |
Q. Methodological approach :
- In vitro assays : Compare IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .
- MD simulations : Predict binding affinity changes due to steric effects of the tert-butyl group .
Q. How can contradictory data on the compound’s biological targets be resolved?
Example contradiction : Conflicting reports on its activity as a dopamine D2 receptor agonist vs. sigma-1 receptor modulator. Resolution strategies :
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for D2, [³H]-DTG for sigma-1) to quantify displacement .
- Knockout models : Compare activity in wild-type vs. receptor-knockout cell lines .
Key finding : Substitutions on the piperidine ring (e.g., chloroacetyl vs. aminoethyl groups) alter selectivity profiles .
Q. What computational methods predict the compound’s interaction with biological targets?
Workflow :
Docking studies : Use AutoDock Vina to model interactions with receptor active sites (e.g., serotonin transporter) .
QM/MM simulations : Calculate binding energies for protonated vs. unprotonated amine states .
ADMET prediction : Software like Schrödinger’s QikProp estimates bioavailability and blood-brain barrier penetration .
Validation : Correlate computational predictions with experimental IC₅₀ values from patch-clamp electrophysiology .
Q. How are reaction intermediates monitored and purified during large-scale synthesis?
Process :
- TLC monitoring : Use UV-active stains (e.g., ninhydrin for amines) to track reaction progress .
- Flash chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate) for high-purity isolation .
- Crystallization : Induce crystallization of Boc-protected intermediates using hexane/CH₂Cl₂ mixtures .
Case study : A scaled-up synthesis achieved 85% yield via iterative solvent optimization (DMF → THF) and reduced catalyst loading .
Q. What strategies mitigate racemization risks during peptide coupling steps involving the compound?
Best practices :
- Low-temperature reactions : Perform couplings at 0–4°C to slow base-catalyzed racemization .
- Coupling reagents : Use OxymaPure/DIC systems instead of carbodiimides to minimize epimerization .
- Chiral purity checks : Regularly analyze intermediates via chiral HPLC .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
Hypothesis testing :
- pH-dependent stability : Compare hydrolysis rates in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
- Light sensitivity : Conduct accelerated stability studies under UV/visible light exposure .
Resolution example : A study found that conflicting solubility data arose from polymorphic forms; differential scanning calorimetry (DSC) identified crystalline vs. amorphous phases .
Q. What are the compound’s key SAR trends compared to structural analogs?
SAR table :
| Analog | Modification | Activity Trend |
|---|---|---|
| [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | Pyrrolidine core | Higher sigma-1 receptor affinity |
| [1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | Chloroacetyl group | Enhanced D2 receptor selectivity |
| Ethyl-carbamic acid benzyl ester | Benzyl ester | Reduced metabolic stability |
Methodological insight : Free-energy perturbation (FEP) calculations quantify contributions of substituents to binding .
Q. How to design experiments assessing the compound’s off-target effects in neurological assays?
Protocol :
- Broad-panel screening : Use Eurofins CEREP’s SafetyScreen44® to evaluate activity across 44 targets .
- Calcium imaging : Measure intracellular Ca²⁺ flux in primary neurons to detect unintended GPCR activation .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
Validation : Cross-validate hits with orthogonal assays (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
